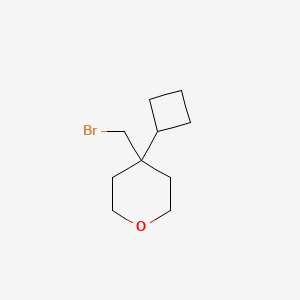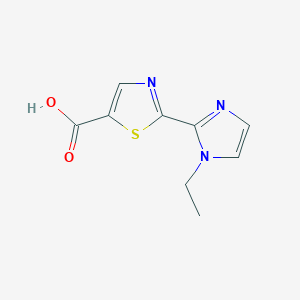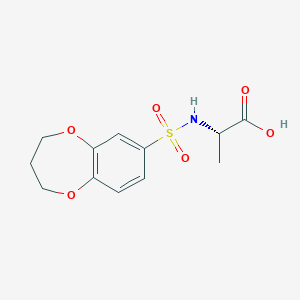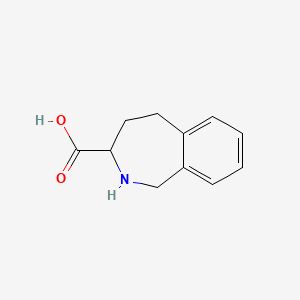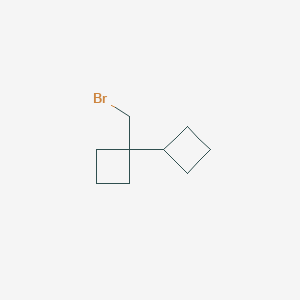
1-(Bromomethyl)-1-cyclobutylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-cyclobutylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclobutane typically involves the bromination of cyclobutylmethanol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield cyclobutylmethanol
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used reagents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products:
Nucleophilic Substitution: Corresponding azides, thiocyanates, and ethers.
Elimination: Cyclobutene derivatives.
Oxidation: Cyclobutylcarboxylic acid.
Reduction: Cyclobutylmethanol
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-cyclobutylcyclobutane has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclobutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Benzyl Bromide: Similar in structure but with a benzene ring instead of a cyclobutyl ring.
Cyclobutyl Bromide: Lacks the additional methyl group, making it less reactive.
1-Bromo-2-methylpropane: Similar in having a bromomethyl group but with a different carbon skeleton .
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclobutane stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H15Br |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-cyclobutylcyclobutane |
InChI |
InChI=1S/C9H15Br/c10-7-9(5-2-6-9)8-3-1-4-8/h8H,1-7H2 |
InChI-Schlüssel |
PXZFFURSLVYZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


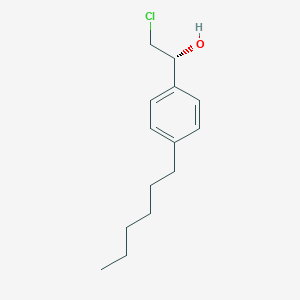
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)
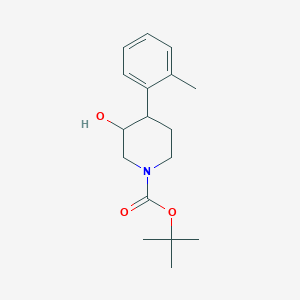
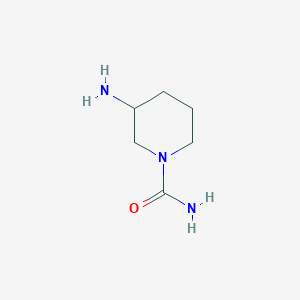
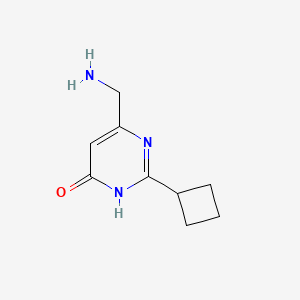
![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
